6-Hydroxypyridine-3-sulfonic acid
Overview
Description
6-Hydroxypyridine-3-sulfonic acid is an organic compound characterized by the presence of a hydroxyl group at the 6th position and a sulfonic acid group at the 3rd position on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxypyridine-3-sulfonic acid typically involves the sulfonation of pyridine derivatives. One common method is the sulfonation of 3-hydroxypyridine using fuming sulfuric acid at elevated temperatures (220-230°C) in the presence of a catalyst such as mercury sulfate . Another method involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfo group .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxypyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate group.
Substitution: The hydroxyl and sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of pyridine-3-sulfonic acid derivatives.
Reduction: Formation of sulfonate or sulfinate derivatives.
Substitution: Formation of alkylated or acylated pyridine derivatives.
Scientific Research Applications
6-Hydroxypyridine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 6-Hydroxypyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of monoamine oxidase enzymes, which play a crucial role in the catabolism of neurotransmitters . The compound’s hydroxyl and sulfonic acid groups enable it to form hydrogen bonds and ionic interactions with target proteins, influencing their activity and stability.
Comparison with Similar Compounds
- 2-Hydroxypyridine-N-oxide
- 2-Mercaptopyridine-N-oxide
- 8-Hydroxyquinoline
Comparison: 6-Hydroxypyridine-3-sulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups on the pyridine ring. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds, which may only have one functional group .
Properties
IUPAC Name |
6-oxo-1H-pyridine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S/c7-5-2-1-4(3-6-5)11(8,9)10/h1-3H,(H,6,7)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCENUUORNQBOIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376513 | |
Record name | 6-HYDROXYPYRIDINE-3-SULFONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6684-46-4 | |
Record name | 6-HYDROXYPYRIDINE-3-SULFONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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